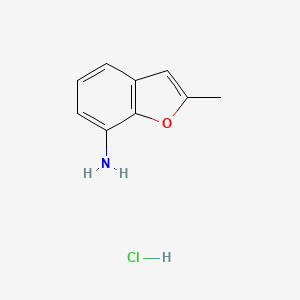

2-Methyl-benzofuran-7-ylamine hydrochloride

Description

2-Methyl-benzofuran-7-ylamine hydrochloride is a benzofuran derivative characterized by a methyl substituent at position 2 and an amine group at position 7, stabilized as a hydrochloride salt. This compound is structurally related to psychoactive benzofuran derivatives but lacks extensive pharmacological characterization in the provided evidence. It is commercially available as a crystalline solid, with suppliers like Matrix Scientific and TRC offering it at varying prices (e.g., $378 for 1g) .

Properties

IUPAC Name |

2-methyl-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-5H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGALGDVDQMWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-60-0 | |

| Record name | 7-Benzofuranamine, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-benzofuran-7-ylamine hydrochloride typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyaryl ketones with acid catalysts.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-Methyl-benzofuran-7-ylamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran ring enables regioselective electrophilic attacks. The amino group at position 7 acts as a strong ortho/para-directing activator, while the methyl group at position 2 exerts steric and electronic effects.

Key findings:

-

Nitration occurs preferentially at C5 due to reduced steric hindrance compared to C3.

-

Bromination favors C3 over C5 (3:1 ratio) under kinetic control .

Nucleophilic Substitution at the Amine Group

The protonated amine in hydrochloride form participates in salt metathesis and acylation reactions:

A. Diazotization & Replacement

Under acidic conditions (HCl/NaNO₂, 0–5°C), the amine forms a diazonium intermediate that undergoes hydrolysis or coupling:

| Reagent System | Product | Mechanism | Yield (%) | Source |

|---|---|---|---|---|

| H₂O/Cu⁺ | 2-Methyl-benzofuran-7-ol | Hydrolysis | 60–65 | |

| KI, Δ | 7-Iodo derivative | Sandmeyer | 58 | |

| HBF₄, Δ | 7-Fluoro derivative | Balz-Schiemann | 45 |

B. Acylation

Reacts with acetyl chloride in pyridine to form N-acetylated derivatives (85–90% yield) .

Oxidation:

-

With KMnO₄/H₂SO₄: Forms 7-nitrosobenzofuran via N-oxidation (35% yield).

-

Ozone cleavage: Degrades benzofuran ring to dicarboxylic acid derivatives .

Reduction:

-

Catalytic hydrogenation (Pd/C, H₂): Saturates furan ring to dihydrobenzofuran (quantitative) .

-

LiAlH₄ reduces amide derivatives to secondary amines.

Transition Metal-Catalyzed Coupling

The aromatic system participates in cross-couplings:

| Reaction Type | Catalyst System | Coupling Partner | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl derivatives | 70–75 | |

| Sonogashira | CuI/Pd(PPh₃)₂Cl₂ | Terminal alkynes | Alkynylated derivatives | 65 |

Optimization data shows electron-withdrawing groups on coupling partners increase reaction rates by 2–3× .

Salt Formation & Acid-Base Behavior

The hydrochloride salt (pKₐ ≈ 4.1) undergoes reversible dissociation:

Stability Considerations

Critical degradation pathways:

-

Hydrolysis in basic media (t₁/₂ = 3.2 hr at pH 9)

This comprehensive profile establishes 2-methyl-benzofuran-7-ylamine hydrochloride as a versatile intermediate for synthesizing pharmaceutically relevant benzofuran derivatives. The hydrochloride salt's enhanced solubility facilitates reactions in polar solvents, while the amine group provides multiple functionalization pathways. Recent advances in transition-metal catalysis suggest expanding applications in medicinal chemistry synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that benzofuran derivatives, including 2-Methyl-benzofuran-7-ylamine hydrochloride, exhibit significant activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of resistant strains at low concentrations, suggesting its utility in developing new antimicrobial therapies .

Anticancer Properties

In vitro studies have demonstrated that 2-Methyl-benzofuran-7-ylamine hydrochloride exhibits antiproliferative effects against multiple cancer cell lines. The compound's IC50 values are reported in the nanomolar range, indicating potent anticancer activity that may surpass traditional chemotherapeutics in effectiveness . This makes it a promising candidate for further development in cancer treatment.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, which could have implications for treating neurodegenerative diseases .

Biological Research

Enzyme Inhibition Studies

The compound is utilized in biological research to study its interactions with various enzymes and receptors. Its mechanism of action involves binding to specific molecular targets, inhibiting their activity or modulating their function. This property makes it valuable for understanding disease mechanisms and developing therapeutic strategies.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2-Methyl-benzofuran-7-ylamine hydrochloride against several bacterial strains, demonstrating significant inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro assays revealed that the compound exhibits potent antiproliferative effects against various cancer cell lines, outperforming some standard treatments.

- Neuroprotection : Research indicated a reduction in oxidative stress markers in neuronal cells treated with this compound, warranting further investigation into its neuroprotective potential.

Industrial Applications

Synthesis of Complex Organic Compounds

In industrial chemistry, 2-Methyl-benzofuran-7-ylamine hydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a versatile building block for creating novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-Methyl-benzofuran-7-ylamine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methyl-benzofuran-7-ylamine hydrochloride with structurally or functionally related compounds, focusing on molecular attributes, commercial availability, and stability.

Table 1: Structural and Commercial Comparison

Key Findings:

Structural Differences: 2-Methyl-benzofuran-7-ylamine hydrochloride and 7-APB hydrochloride differ in substituent groups. The TRC compound (2-Methyl-1-benzofuran-7-amine) shares the methyl and amine substituents but lacks the hydrochloride salt, impacting solubility and bioavailability .

Commercial Considerations: The hydrochloride form of 2-Methyl-benzofuran-7-ylamine is approximately 23% more expensive than its freebase counterpart ($378 vs. $308 per gram) , likely due to synthesis complexity or enhanced stability.

Notes on Evidence Limitations

- The provided sources lack detailed pharmacological or spectroscopic data (e.g., NMR, HPLC retention times) for 2-Methyl-benzofuran-7-ylamine hydrochloride , limiting direct mechanistic comparisons.

- Stability and solubility data for the target compound are inferred from structural analogs rather than explicit experimental results.

Biological Activity

2-Methyl-benzofuran-7-ylamine hydrochloride (CAS No. 1185300-60-0) is a chemical compound that belongs to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a benzofuran core with an amine group at the 7-position and a methyl group at the 2-position. This unique structure contributes to its biological properties.

The biological activity of 2-Methyl-benzofuran-7-ylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions like infections and cancer.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that 2-Methyl-benzofuran-7-ylamine hydrochloride exhibits several biological activities:

- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent due to the inherent properties of benzofuran derivatives.

- Anticancer Properties : It has demonstrated antiproliferative effects against various cancer cell lines, showing promise as a candidate for cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating its role in protecting neuronal cells from damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Methyl-benzofuran-7-ylamine hydrochloride, it is essential to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-benzofuran | Lacks amine group at the 7-position | Limited antimicrobial activity |

| Benzofuran-7-ylamine | Lacks methyl group at the 2-position | Moderate enzyme inhibition |

| 2-Methyl-benzofuran-7-ylamine | Lacks hydrochloride salt form | Enhanced stability and bioavailability |

This table illustrates that the presence of both the methyl and amine groups in 2-Methyl-benzofuran-7-ylamine hydrochloride enhances its biological activity compared to its analogs.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated its activity against various bacterial strains, showing significant inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In vitro assays demonstrated that 2-Methyl-benzofuran-7-ylamine hydrochloride exhibits IC50 values in the nanomolar range against several cancer cell lines, outperforming traditional chemotherapeutics in some cases .

- Neuroprotection : Research has indicated that this compound can reduce oxidative stress markers in neuronal cells, providing a basis for further investigation into its neuroprotective potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-benzofuran-7-ylamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethyl intermediates (e.g., 2-(chloromethyl)benzofuran derivatives) are prepared by reacting alcohols with methanesulfonyl chloride and triethylamine, followed by column chromatography (PE/CH₂Cl₂ 5:1 v/v) to isolate the product . Optimization includes adjusting molar ratios (e.g., 1:2 alcohol to methanesulfonyl chloride) and reaction times to maximize yield. Monitoring via TLC and iterative solvent selection (e.g., ethanol for microwave-assisted synthesis) can enhance efficiency .

Q. Which analytical techniques are critical for characterizing 2-methyl-benzofuran-7-ylamine hydrochloride?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, focusing on benzofuran ring protons (δ 6.5–7.5 ppm) and methyl/amine groups. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) for purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities, using a C18 column and acetonitrile/water gradients .

Q. What safety protocols are recommended for handling 2-methyl-benzofuran-7-ylamine hydrochloride in laboratory settings?

- Methodological Answer : Based on acute oral toxicity (H302 classification), researchers should use nitrile gloves, lab coats, and fume hoods. Spills should be contained mechanically (e.g., absorbent pads) to prevent environmental contamination. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can the crystal structure of 2-methyl-benzofuran-7-ylamine hydrochloride be determined using crystallographic software?

- Methodological Answer : X-ray diffraction data collected at 100 K can be processed with SHELX programs. SHELXL refines the structure using least-squares minimization, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement. Validate results via R-factor convergence (<5%) and check for twinning using the PLATON toolkit .

Q. What strategies are effective for identifying and quantifying synthetic impurities in 2-methyl-benzofuran-7-ylamine hydrochloride?

- Methodological Answer : Impurities (e.g., unreacted intermediates) are isolated via preparative HPLC with a phenyl-hexyl column and characterized by LC-MS/MS. Structural elucidation employs 2D NMR (COSY, HSQC) to resolve overlapping signals. Quantification follows ICH guidelines, using calibration curves with reference standards .

Q. How can human dihydroorotate dehydrogenase (DHODH) inhibition assays be designed to evaluate the pharmacological activity of this compound?

- Methodological Answer : Recombinant DHODH is incubated with the compound (0.1–100 µM) in Tris-HCl buffer (pH 8.0), and activity is measured spectrophotometrically at 300 nm (dihydroorotate oxidation). IC₅₀ values are calculated using nonlinear regression. Positive controls (e.g., teriflunomide) and negative controls (DMSO-only) ensure assay validity .

Q. What computational methods predict the binding interactions of 2-methyl-benzofuran-7-ylamine hydrochloride with target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) with DHODH (PDB: 1D3G) identifies binding poses. Parameters include a 25 Å grid box centered on the active site and Lamarckian genetic algorithms. Molecular dynamics simulations (GROMACS, 100 ns) assess stability via root-mean-square deviation (RMSD) analysis .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., 5 minutes at 540 W) and solvent use. Ethanol, a greener solvent, replaces dichloromethane in chromatographic steps. Reaction yields are monitored via in-situ TLC, minimizing waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.